molecular formula C13H12BrNO B2432040 (5-Bromopyridin-3-yl)(4-methylphenyl)methanol CAS No. 1249074-30-3

(5-Bromopyridin-3-yl)(4-methylphenyl)methanol

Cat. No.: B2432040
CAS No.: 1249074-30-3
M. Wt: 278.149
InChI Key: HZSLXJMEYJBKFC-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(4-methylphenyl)methanol typically involves the reaction of 5-bromopyridine-3-carbaldehyde with 4-methylphenylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(4-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Bromopyridin-3-yl)(4-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromopyridin-2-yl)(4-methylphenyl)methanol
  • (5-Chloropyridin-3-yl)(4-methylphenyl)methanol
  • (5-Fluoropyridin-3-yl)(4-methylphenyl)methanol

Uniqueness

(5-Bromopyridin-3-yl)(4-methylphenyl)methanol is unique due to the presence of a bromine atom at the 5-position of the pyridine ring, which can significantly influence its reactivity and biological activity compared to its chloro- and fluoro- analogs .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-2-4-10(5-3-9)13(16)11-6-12(14)8-15-7-11/h2-8,13,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSLXJMEYJBKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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